Cas no 871335-89-6 (4-chloro-3-ethyl-1H-pyrazolo3,4-dpyrimidine)
4-chloro-3-ethyl-1H-pyrazolo3,4-dpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine
- WAIMQUPDNQRLKD-UHFFFAOYSA-N
- 1h-pyrazolo[3,4-d]pyrimidine,4-chloro-3-ethyl-
- 4-chloro-3-ethyl-1H-pyrazolo3,4-dpyrimidine
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- MDL: MFCD16249848
- Inchi: 1S/C7H7ClN4/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H,9,10,11,12)
- InChI Key: WAIMQUPDNQRLKD-UHFFFAOYSA-N
- SMILES: ClC1C2C(N=CN=1)=NNC=2CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 166
- Topological Polar Surface Area: 54.5
4-chloro-3-ethyl-1H-pyrazolo3,4-dpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3196881-0.05g |
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine |
871335-89-6 | 95.0% | 0.05g |
$312.0 | 2025-03-19 | |
| Enamine | EN300-3196881-0.1g |
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine |
871335-89-6 | 95.0% | 0.1g |
$466.0 | 2025-03-19 | |
| Enamine | EN300-3196881-0.25g |
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine |
871335-89-6 | 95.0% | 0.25g |
$666.0 | 2025-03-19 | |
| Enamine | EN300-3196881-0.5g |
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine |
871335-89-6 | 95.0% | 0.5g |
$1046.0 | 2025-03-19 | |
| Enamine | EN300-3196881-1.0g |
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine |
871335-89-6 | 95.0% | 1.0g |
$1343.0 | 2025-03-19 | |
| Enamine | EN300-3196881-2.5g |
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine |
871335-89-6 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
| Enamine | EN300-3196881-5.0g |
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine |
871335-89-6 | 95.0% | 5.0g |
$3894.0 | 2025-03-19 | |
| Enamine | EN300-3196881-10.0g |
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine |
871335-89-6 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 | |
| Enamine | EN300-3196881-1g |
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine |
871335-89-6 | 93% | 1g |
$1343.0 | 2023-09-05 | |
| Enamine | EN300-3196881-5g |
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine |
871335-89-6 | 93% | 5g |
$3894.0 | 2023-09-05 |
4-chloro-3-ethyl-1H-pyrazolo3,4-dpyrimidine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 4-chloro-3-ethyl-1H-pyrazolo3,4-dpyrimidine
Recent Advances in the Study of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 871335-89-6)
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 871335-89-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a kinase inhibitor scaffold. Recent studies have explored its structural modifications and biological activities, particularly in the context of cancer therapy and inflammatory diseases. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, therapeutic potential, and ongoing research directions.
The compound belongs to the pyrazolopyrimidine class, which is known for its ability to mimic the purine ring system, making it a versatile scaffold for targeting ATP-binding sites in kinases. Recent structural-activity relationship (SAR) studies have demonstrated that the chloro and ethyl substituents at the 4 and 3 positions, respectively, play a critical role in enhancing binding affinity and selectivity for specific kinase targets. For instance, derivatives of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine have shown promising inhibitory activity against Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are implicated in various malignancies and autoimmune disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized a series of analogs based on the 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine core and evaluated their potency against JAK2 and CDK4/6. The lead compound exhibited nanomolar IC50 values and demonstrated significant anti-proliferative effects in leukemia cell lines. Molecular docking studies revealed that the chloro and ethyl groups facilitated key hydrophobic interactions within the kinase active site, while the pyrazolopyrimidine core formed hydrogen bonds with the hinge region, stabilizing the inhibitor-enzyme complex.
Another recent investigation focused on the compound's potential in treating inflammatory bowel disease (IBD). A 2024 preprint in BioRxiv reported that a derivative of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine selectively inhibited JAK1, reducing pro-inflammatory cytokine production in murine models of colitis. The study highlighted the compound's favorable pharmacokinetic profile, including oral bioavailability and minimal off-target effects, positioning it as a candidate for further preclinical development.
Despite these advances, challenges remain in optimizing the selectivity and toxicity profiles of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine derivatives. A 2023 review in Expert Opinion on Therapeutic Patents noted that while the scaffold offers high potency, its promiscuity toward other kinases necessitates careful structural tuning to avoid adverse effects. Current efforts are focused on introducing polar substituents or prodrug strategies to enhance target specificity and reduce systemic toxicity.
In conclusion, 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 871335-89-6) represents a promising scaffold for developing next-generation kinase inhibitors. Its versatility, combined with recent breakthroughs in SAR and therapeutic applications, underscores its potential in oncology and immunology. Future research should prioritize translational studies to bridge the gap between in vitro efficacy and clinical utility.
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